molecular formula C15H13F2N3S B12248888 4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine

4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B12248888
M. Wt: 305.3 g/mol
InChI Key: DVDCBOCRCVXQPG-UHFFFAOYSA-N
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Description

4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring, a methyl group attached to the nitrogen atom, and a pyridin-4-yl ethyl group

Preparation Methods

The synthesis of 4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,6-difluorobenzaldehyde, under acidic conditions.

    N-Methylation: The nitrogen atom of the benzothiazole ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Introduction of the Pyridin-4-yl Ethyl Group: The final step involves the alkylation of the N-methylated benzothiazole with 4-(2-chloroethyl)pyridine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has been investigated for its potential as a fluorescent probe for imaging and detection of biological molecules.

    Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific biological pathways, such as kinase inhibitors or antimicrobial agents.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, with enhanced properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the activity of a kinase enzyme by binding to its active site, thereby blocking the phosphorylation of downstream substrates and affecting cellular signaling pathways.

Comparison with Similar Compounds

4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    4,6-dichloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    This compound: A closely related compound with a different substitution pattern on the benzothiazole ring.

    N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine: Lacks the fluorine atoms, which may influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F2N3S

Molecular Weight

305.3 g/mol

IUPAC Name

4,6-difluoro-N-methyl-N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H13F2N3S/c1-20(7-4-10-2-5-18-6-3-10)15-19-14-12(17)8-11(16)9-13(14)21-15/h2-3,5-6,8-9H,4,7H2,1H3

InChI Key

DVDCBOCRCVXQPG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC3=C(C=C(C=C3S2)F)F

Origin of Product

United States

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